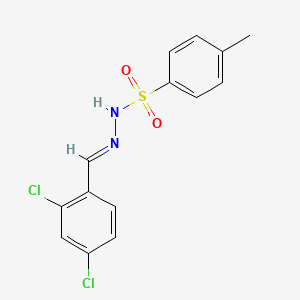![molecular formula C20H22N4O B5613701 N~2~,N~2~-dimethyl-N~1~-(6-methyl-5,6-dihydroindolo[1,2-c]quinazolin-12-yl)glycinamide](/img/structure/B5613701.png)
N~2~,N~2~-dimethyl-N~1~-(6-methyl-5,6-dihydroindolo[1,2-c]quinazolin-12-yl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2,N2-dimethyl-N1-(6-methyl-5,6-dihydroindolo[1,2-c]quinazolin-12-yl)glycinamide is a complex organic compound. Its synthesis and analysis involve advanced organic chemistry techniques and understanding of molecular interactions.
Synthesis Analysis
The synthesis of similar compounds involves multi-step organic reactions, often starting with N,N-dimethylformamide (DMF) as a precursor for the methyl, acyl, and amino groups critical in heterocycle syntheses. DMF, utilized in the synthesis of pyrrolo/indolo[1,2-a]quinoxalines and quinazolin-4-ones, showcases the versatility of this solvent in organic synthesis. Elemental iodine is used as a catalyst in some reactions, highlighting the role of halogens in facilitating these complex reactions (Li et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds similar to N2,N2-dimethyl-N1-(6-methyl-5,6-dihydroindolo[1,2-c]quinazolin-12-yl)glycinamide is intricate, with multiple functional groups contributing to its chemical behavior. The precise arrangement of atoms and the presence of stereogenic centers are crucial in determining its interactions and reactivity. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like DFT calculations are employed to elucidate these structures (Wu et al., 2022).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including cyclization, condensation, and catalyzed cross-couplings. For instance, palladium-catalyzed reactions are commonly used for constructing the quinazoline core, a crucial component of these molecules. The reactivity can be influenced significantly by the presence of substituents on the aromatic rings and the nature of the catalyst used (Battistuzzi et al., 2002).
Propiedades
IUPAC Name |
2-(dimethylamino)-N-(6-methyl-5,6-dihydroindolo[1,2-c]quinazolin-12-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-13-21-16-10-6-4-8-14(16)20-19(22-18(25)12-23(2)3)15-9-5-7-11-17(15)24(13)20/h4-11,13,21H,12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJNQHNFHWEVMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1NC2=CC=CC=C2C3=C(C4=CC=CC=C4N13)NC(=O)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5613619.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-methoxybenzamide](/img/structure/B5613638.png)

![N-(2,4-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B5613650.png)
![2-chloro-N'-[(3-methyl-2-thienyl)methylene]-4-nitrobenzohydrazide](/img/structure/B5613654.png)
![1,3-dimethyl-5-{2-oxo-2-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]ethyl}-2,4-imidazolidinedione](/img/structure/B5613660.png)
![5-[2-(2-benzyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5613668.png)
![2,2'-[5-(2-morpholin-4-ylethyl)-1,3,5-triazinane-1,3-diyl]bis-1,3-benzothiazole](/img/structure/B5613681.png)
![2-(4-fluorophenyl)-4-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]morpholine](/img/structure/B5613688.png)
![3-ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5613695.png)
![5,6-dimethyl-2-[(2-methyl-2-propen-1-yl)thio]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5613708.png)

